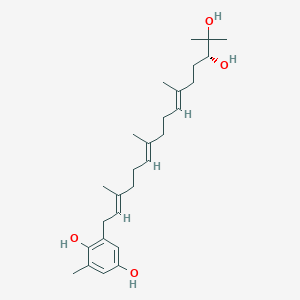

Plastoquinone 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plastoquinone 1 is a diterpenoid. It has a role as a metabolite.

科学的研究の応用

Role in Photosynthesis

Plastoquinone 1 serves as an electron carrier between Photosystem II (PSII) and the cytochrome b6f complex, facilitating the transfer of electrons during the light-dependent reactions of photosynthesis. This process is essential for the production of ATP and NADPH, which are critical for the Calvin cycle and overall plant metabolism .

Case Study: Electron Transport Dynamics

Recent studies utilizing molecular dynamics simulations have provided insights into the entry and exit pathways of plastoquinone within PSII. These findings reveal multiple diffusion channels that enhance our understanding of electron transfer mechanisms, crucial for improving photosynthetic efficiency in crops .

Biotechnological Applications

The unique properties of plastoquinone have inspired various biotechnological innovations:

- Bio-sensors : Plastoquinone complexes are being explored for developing bio-sensing devices capable of detecting environmental toxins. These sensors utilize either native PSII complexes or engineered polypeptides that mimic PSII functions .

- Energy Storage Systems : The organization of PSII has also led to advancements in electrochemical water-splitting technologies and charge-separating triads for energy storage applications .

Medical Applications

Plastoquinone derivatives have shown potential therapeutic benefits:

- Antioxidant Properties : Compounds like SkQ1 (a plastoquinone derivative) exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. Research indicates its effectiveness in treating conditions such as age-related vision issues and neurodegenerative diseases like Alzheimer's .

- Cancer Treatment : Plastoquinone has been investigated for its role in cancer therapy, showing favorable impacts on cellular mechanisms involved in tumor growth and progression .

Case Study: SkQ1 in Cancer Therapy

A recent study demonstrated that SkQ1 could reduce biliary intraepithelial neoplasia in infected hamsters, highlighting its potential as a therapeutic agent against cancerous transformations induced by parasitic infections .

Environmental Applications

Plastoquinone's role in photosynthesis has implications for environmental sustainability:

- Bioremediation : The ability of plastoquinone to facilitate electron transfer can be harnessed to develop bioremediation strategies for degrading pollutants in various ecosystems .

- Agricultural Enhancements : By improving the efficiency of photosynthesis through plastoquinone manipulation, crop yields can be increased, contributing to food security while minimizing resource use .

Data Table: Summary of Applications

化学反応の分析

Electron Transfer Reactions in Photosystem II

Plastoquinones act as mobile electron carriers in photosynthesis. In PSII, Q<sub>B</sub> undergoes a two-step reduction and protonation:

-

First photoreduction :

-

Second photoreduction :

-

A second electron transfer (~130 μs) converts Q<sub>B</sub>H<sup>- </sup> to Q<sub>B</sub><sup>2−</sup>, followed by protonation at the proximal oxygen (D1-H215 residue) to form plastoquinol (PQH<sub>2</sub>) in ~3.3 ms .

-

PQH<sub>2</sub> dissociates from PSII (~490 ms) and is replaced by oxidized PQ .

-

Role in Photophosphorylation and Photoreduction

PQ-9 is required for both photosynthetic phosphorylation and photoreduction in Euglena chloroplasts :

-

Photoreduction of ferricyanide :

-

Photosynthetic phosphorylation :

Antioxidant and Signaling Functions

The plastoquinone pool participates in redox signaling and antioxidant defense:

-

Superoxide quenching :

-

Redox state modulation :

Comparative Reactivity of PQ-1 and PQ-9

While PQ-1 is not explicitly discussed in the provided sources, its shorter side chain likely alters:

-

Solubility : Enhanced in hydrophobic membranes compared to PQ-9.

-

Electron transfer kinetics : Faster diffusion but potentially reduced binding specificity.

Limitations and Gaps

-

The provided studies focus on PQ-9 and Q<sub>B</sub>, not PQ-1. For PQ-1-specific data, consult experimental studies using synthetic analogs (e.g., Biochimica et Biophysica Acta or Journal of Biological Chemistry archives).

-

Structural differences (side chain length) may lead to divergent kinetics and binding affinities.

特性

分子式 |

C27H42O4 |

|---|---|

分子量 |

430.6 g/mol |

IUPAC名 |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol |

InChI |

InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

InChIキー |

IFICGHBDUBJMML-RILXQCJSSA-N |

異性体SMILES |

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O |

正規SMILES |

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。